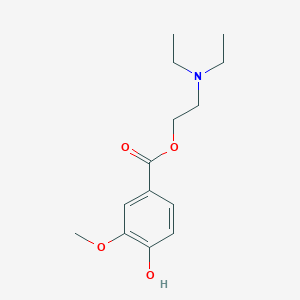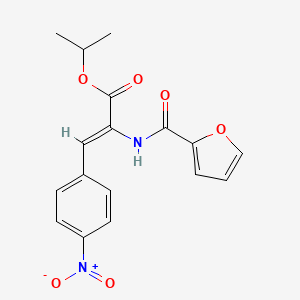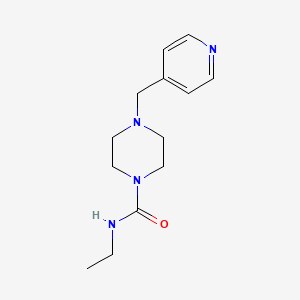![molecular formula C21H26ClN3O3 B4558441 N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4558441.png)
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system. The unique structure of this compound, featuring both chloro and methoxy substituents on the phenyl ring, as well as an ethoxyphenyl group attached to the piperazine ring, suggests it may have interesting biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the ethoxyphenyl group: This step may involve the nucleophilic substitution of a halogenated ethoxybenzene with the piperazine intermediate.
Acetylation: The final step involves the acetylation of the piperazine derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of N-(5-hydroxy-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic or antipsychotic properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide likely involves interaction with specific molecular targets in the body, such as neurotransmitter receptors or enzymes. The chloro and methoxy substituents may enhance its binding affinity and selectivity for these targets, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide: Lacks the chloro substituent.
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide: Has a methoxy group instead of an ethoxy group on the phenyl ring.
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide: Has a chloro group instead of an ethoxy group on the phenyl ring.
Uniqueness
The unique combination of chloro, methoxy, and ethoxy substituents in N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide may confer distinct pharmacological properties, such as enhanced receptor binding affinity or improved metabolic stability, compared to similar compounds.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-3-28-20-7-5-4-6-18(20)25-12-10-24(11-13-25)15-21(26)23-17-14-16(22)8-9-19(17)27-2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSDBOAOAHAEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-methylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4558398.png)
![N-[4-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B4558407.png)
![8-cyclohexyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4558409.png)
![N-(2,4-DIMETHYLPHENYL)-2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B4558415.png)
![ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4558425.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B4558427.png)

![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B4558450.png)
![1-acetyl-5-({2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B4558457.png)
![N-{5-[(isobutylamino)carbonyl]-1-methyl-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4558460.png)
